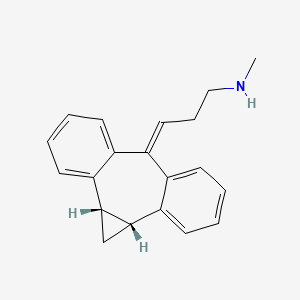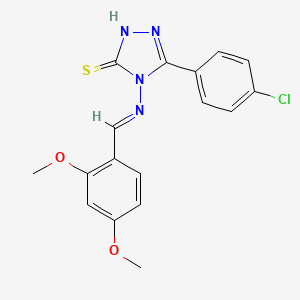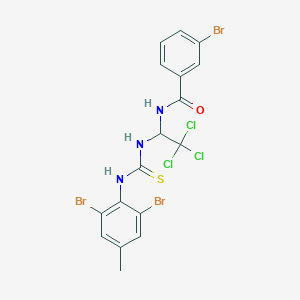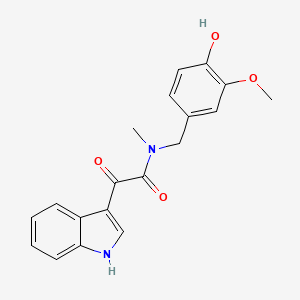![molecular formula C19H21N5O3S B12008587 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-87-4](/img/structure/B12008587.png)
2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: is a chemical compound with the following properties:
Linear Formula: C19H21N5O3S
CAS Number: 624724-87-4
Molecular Weight: 399.475 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthetic route to prepare this compound involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction typically occurs under mild conditions and yields the desired hydrazone product.
Industrial Production Methods:: While specific industrial production methods are not widely documented, researchers often synthesize this compound in the laboratory for scientific investigations.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The aldehyde group in 2,4-dimethoxybenzaldehyde can undergo oxidation reactions.
Reduction: Reduction of the imine group (C=N) in the hydrazone can yield the corresponding amine.
Substitution: The hydrazone may participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the hydrazone yields the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry::
Hydrazone Chemistry:
Ligand Design: The compound may serve as a ligand in coordination chemistry.
Antimicrobial Properties: Hydrazones exhibit antimicrobial activity, making them relevant for drug development.
Anticancer Potential: Some hydrazones show promising anticancer effects.
Dye Synthesis: Hydrazones are used in dye synthesis.
Photovoltaics: Certain hydrazones have applications in solar cells.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its specific structure, similar compounds include 3,4-Dimethoxybenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-yl)hydrazone .
Remember that this information is based on available literature, and further research may reveal additional insights
Propiedades
Número CAS |
624724-87-4 |
|---|---|
Fórmula molecular |
C19H21N5O3S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-8-5-13(6-9-15)18-21-22-19(28)24(18)23-20-12-14-7-10-16(25-2)11-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
Clave InChI |
PQHDYDDZXJKFNZ-UDWIEESQSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)


![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

